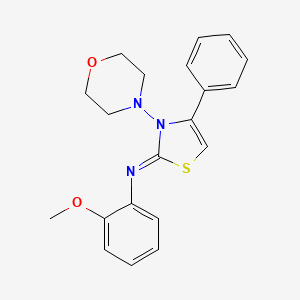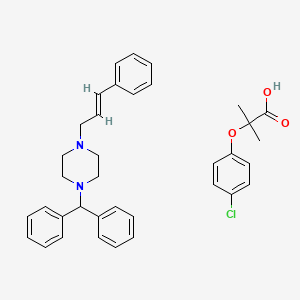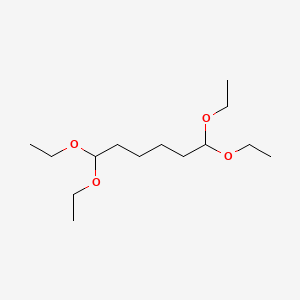
Pyridinium, 1-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoropyridin-1-ium is a fluorinated pyridine derivative with the molecular formula C₅H₅FN⁺. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of a fluorine atom in the pyridine ring.
Vorbereitungsmethoden
The synthesis of 1-fluoropyridin-1-ium can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as fluorine gas (F₂) or other electrophilic fluorinating reagents. For instance, the reaction of pyridine with fluorine gas in the presence of a non-nucleophilic anion salt can yield 1-fluoropyridin-1-ium . Another method involves the use of N-fluoropyridinium trifluoromethanesulfonate as a fluorinating reagent .
Industrial production methods for 1-fluoropyridin-1-ium typically involve large-scale fluorination reactions under controlled conditions to ensure high yield and purity. These methods often utilize specialized equipment to handle the reactive fluorine gas and maintain the desired reaction conditions.
Analyse Chemischer Reaktionen
1-Fluoropyridin-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: The pyridine ring can undergo addition reactions with electrophiles, leading to the formation of various substituted pyridines.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Fluoropyridin-1-ium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-fluoropyridin-1-ium is primarily influenced by the presence of the fluorine atom, which alters the electronic distribution within the pyridine ring. This modification can enhance the compound’s ability to interact with specific molecular targets, such as enzymes or receptors, thereby influencing biological pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Fluoropyridin-1-ium can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 1,1’-Difluoro-[2,2’-bipyridine]-1,1’-diium
These compounds share similar structural features but differ in the position of the fluorine atom or the presence of additional fluorine atoms. The unique properties of 1-fluoropyridin-1-ium, such as its specific electronic distribution and reactivity, distinguish it from these related compounds .
Eigenschaften
IUPAC Name |
1-fluoropyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN/c6-7-4-2-1-3-5-7/h1-5H/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDCUCCPBLHLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369165 |
Source


|
| Record name | Pyridinium, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88795-94-2 |
Source


|
| Record name | Pyridinium, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethoxy[2-(methylamino)ethyl]oxophosphanium](/img/structure/B14148678.png)
![3-[4-(2-phenylethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14148681.png)

![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)
![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)


![Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-](/img/structure/B14148714.png)
![2-amino-1-(1-phenylethyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14148717.png)
![N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide](/img/structure/B14148718.png)
![(Ethane-1,2-diyl)bis[(propan-2-yl)phosphane]](/img/structure/B14148722.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14148735.png)


